molecular formula C12H14BrClO B14042710 1-(4-(Bromomethyl)-2-ethylphenyl)-3-chloropropan-2-one

1-(4-(Bromomethyl)-2-ethylphenyl)-3-chloropropan-2-one

Cat. No.: B14042710
M. Wt: 289.59 g/mol
InChI Key: KKYAQUQVYCEYQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(Bromomethyl)-2-ethylphenyl)-3-chloropropan-2-one is an organic compound that features a bromomethyl group, an ethyl group, and a chloropropanone group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Bromomethyl)-2-ethylphenyl)-3-chloropropan-2-one typically involves the bromination of a precursor compound followed by a chlorination step. One common method involves the bromination of 2-ethyl-4-methylphenol to introduce the bromomethyl group. This is followed by a Friedel-Crafts acylation reaction using 3-chloropropanoyl chloride to introduce the chloropropanone group.

Industrial Production Methods: In an industrial setting, the preparation of this compound can be scaled up by optimizing the reaction conditions such as temperature, solvent choice, and reaction time. The use of catalysts like aluminum chloride in the Friedel-Crafts acylation step can enhance the yield and efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Bromomethyl)-2-ethylphenyl)-3-chloropropan-2-one undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding alcohols or carboxylic acids. Reduction reactions can convert the ketone group to an alcohol.

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. Reactions are typically carried out in polar solvents like water or alcohols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products:

    Nucleophilic Substitution: Products include substituted phenyl derivatives.

    Oxidation: Products include alcohols and carboxylic acids.

    Reduction: Products include alcohols.

Scientific Research Applications

1-(4-(Bromomethyl)-2-ethylphenyl)-3-chloropropan-2-one has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly in the synthesis of drug candidates with potential therapeutic effects.

    Material Science: It can be used in the preparation of polymers and other materials with specific properties.

    Biological Studies: The compound can be used to study the effects of bromomethyl and chloropropanone groups on biological systems.

Mechanism of Action

The mechanism of action of 1-(4-(Bromomethyl)-2-ethylphenyl)-3-chloropropan-2-one involves its reactivity with various nucleophiles and electrophiles. The bromomethyl group is highly reactive and can form covalent bonds with nucleophiles, while the chloropropanone group can participate in electrophilic addition reactions. These interactions can affect molecular targets and pathways, leading to various biological and chemical effects.

Comparison with Similar Compounds

  • 1-(4-(Bromomethyl)phenyl)-3-chloropropan-2-one
  • 1-(4-(Bromomethyl)-2-methylphenyl)-3-chloropropan-2-one
  • 1-(4-(Bromomethyl)-2-isopropylphenyl)-3-chloropropan-2-one

Uniqueness: 1-(4-(Bromomethyl)-2-ethylphenyl)-3-chloropropan-2-one is unique due to the presence of both bromomethyl and chloropropanone groups, which confer distinct reactivity patterns. The ethyl group also influences the compound’s steric and electronic properties, making it different from its analogs.

Properties

Molecular Formula

C12H14BrClO

Molecular Weight

289.59 g/mol

IUPAC Name

1-[4-(bromomethyl)-2-ethylphenyl]-3-chloropropan-2-one

InChI

InChI=1S/C12H14BrClO/c1-2-10-5-9(7-13)3-4-11(10)6-12(15)8-14/h3-5H,2,6-8H2,1H3

InChI Key

KKYAQUQVYCEYQN-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)CBr)CC(=O)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.